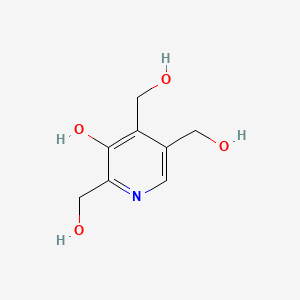
3-Hydroxy-2,4,5-trihydroxymethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,4,5-trihydroxymethylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of 3-hydroxypyridine, a related compound. For instance, salts derived from 3-hydroxypyridine exhibit high antimicrobial activity against pathogens such as Bacillus cereus and Candida albicans . This suggests that 3-hydroxy-2,4,5-trihydroxymethylpyridine may also possess similar properties, warranting further investigation into its potential as an antimicrobial agent.
Neuroprotective Effects
Research indicates that compounds related to this compound have shown neuroprotective effects in animal models. For example, derivatives have been utilized to mitigate ischemic brain injury following hemorrhagic strokes in rats . This opens avenues for exploring the compound's efficacy in neurodegenerative diseases and stroke recovery therapies.
Biochemical Applications
Vitamin B6 Metabolism
this compound is involved in the metabolism of vitamin B6. Its role as a metabolite in this pathway indicates its importance in human health and nutrition . This involvement suggests potential applications in dietary supplements or functional foods aimed at enhancing vitamin B6 bioavailability.
Analytical Chemistry
Biomarker Potential
Given its metabolic role, this compound could serve as a biomarker for dietary intake of certain foods. Its detection in various food sources could aid in nutritional studies and dietary assessments . This application underscores the compound's relevance beyond laboratory settings into practical nutritional science.
Synthesis and Structural Research
Chemical Synthesis
The synthesis of derivatives involving this compound has been explored extensively. Innovative synthetic methodologies have been developed to produce compounds with enhanced biological activities . Such advancements are crucial for drug development processes where structural modifications can lead to improved pharmacological profiles.
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
29712-70-7 |
|---|---|
Molekularformel |
C8H11NO4 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
2,4,5-tris(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H11NO4/c10-2-5-1-9-7(4-12)8(13)6(5)3-11/h1,10-13H,2-4H2 |
InChI-Schlüssel |
FLVIETJQVDUKMQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=N1)CO)O)CO)CO |
Kanonische SMILES |
C1=C(C(=C(C(=N1)CO)O)CO)CO |
Key on ui other cas no. |
29712-70-7 |
Synonyme |
3-hydroxy-2,4,5-trihydroxymethylpyridine 3-hydroxy-2,4,5-trihydroxymethylpyridine hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















